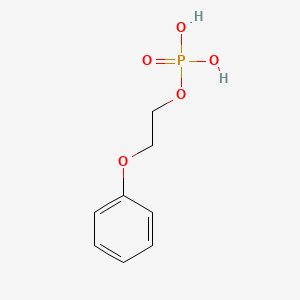
Ethanol, 2-phenoxy-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-phenoxy-, phosphate: is an organic compound with the chemical formula C8H10O2 2-phenoxyethanol and is a colorless, oily liquid with a faint aromatic odor. This compound is widely used in various industries due to its versatile properties, including its role as a solvent, preservative, and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethylene oxide in the presence of an alkali-metal hydroxide or alkali-metal borohydride.
Hydroxyethylation of Phenol: Another common method involves the hydroxyethylation of phenol using ethylene oxide in an alkaline environment.
Industrial Production Methods: Industrial production of 2-phenoxyethanol often employs the hydroxyethylation of phenol due to its efficiency and high yield. The process is carried out in large reactors under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-phenoxyethanol can undergo oxidation reactions to form phenoxyacetic acid.
Reduction: Reduction of 2-phenoxyethanol can yield phenoxyethane.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethane.
Substitution: Various substituted phenoxyethanol derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-phenoxyethanol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various chemical compounds and materials .
Biology: In biological research, 2-phenoxyethanol is used as a preservative in biological samples and reagents. It is also utilized in the formulation of culture media and other biological preparations .
Medicine: This compound is used as a preservative in pharmaceuticals and vaccines. Its antimicrobial properties make it effective in preventing contamination and extending the shelf life of medical products .
Industry: 2-phenoxyethanol is widely used in the cosmetics industry as a preservative and fragrance ingredient. It is also employed in the production of dyes, inks, and resins .
Mechanism of Action
2-phenoxyethanol exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Phenetole: An aromatic ether with similar solvent properties.
Ethylene glycol monophenyl ether: Another glycol ether with comparable uses in industry and research.
Phenyl cellosolve: A glycol ether used as a solvent and preservative.
Uniqueness: 2-phenoxyethanol is unique due to its combination of antimicrobial properties and versatility as a solvent and preservative. Its ability to function effectively in various formulations and applications makes it a valuable compound in multiple fields .
Properties
CAS No. |
68511-19-3 |
|---|---|
Molecular Formula |
C8H11O5P |
Molecular Weight |
218.14 g/mol |
IUPAC Name |
2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
InChI Key |
KSTDNMVCVQWPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)(O)O |
Related CAS |
49862-22-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















